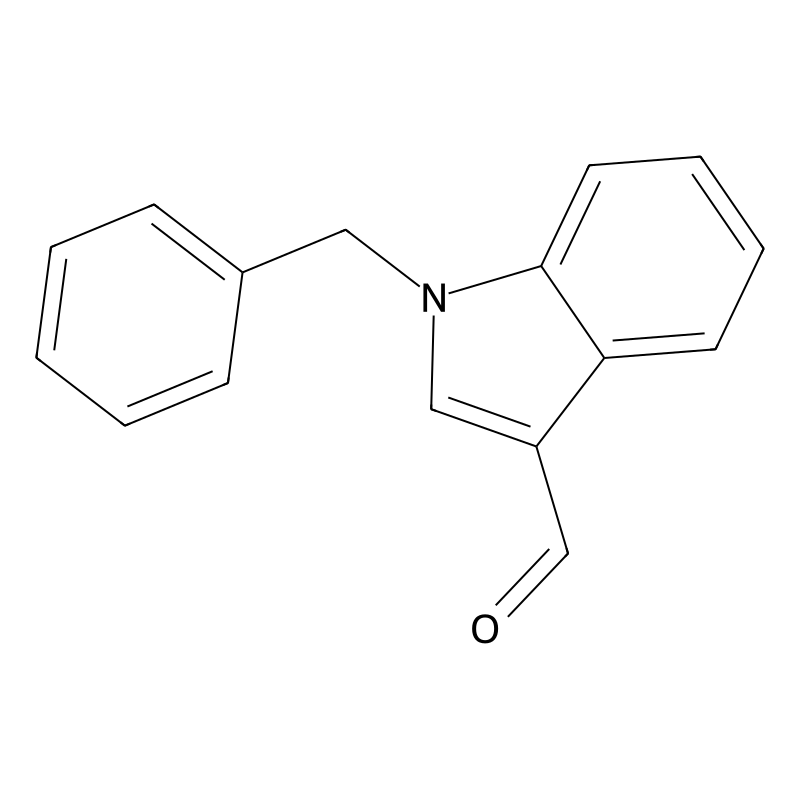

1-benzyl-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-Benzyl-1H-indole-3-carbaldehyde (also known as 1-benzylindole-3-carboxaldehyde) is an organic compound derived from indole, a five-membered nitrogen-containing heterocyclic ring found in many natural and synthetic compounds. The synthesis of 1-benzyl-1H-indole-3-carbaldehyde has been reported using various methods, including the condensation of indole-3-acetic acid with benzyl chloride and the formylation of 1-benzylindole with various formylating agents [, ].

Potential Biological Activities:

Research suggests that 1-benzyl-1H-indole-3-carbaldehyde may possess various biological activities, making it a subject of interest in scientific research. Studies have investigated its potential as:

- Anticancer agent: Some studies have indicated antiproliferative effects of 1-benzyl-1H-indole-3-carbaldehyde on cancer cell lines, suggesting its potential as an anticancer agent. However, further research is needed to understand its mechanism of action and efficacy in vivo [, ].

- Antimicrobial agent: Studies have shown that 1-benzyl-1H-indole-3-carbaldehyde exhibits antibacterial and antifungal activity against various pathogens [, ]. However, more research is required to determine its potential clinical applications.

- Antioxidant activity: 1-Benzyl-1H-indole-3-carbaldehyde has been shown to exhibit antioxidant properties in vitro, suggesting its potential role in preventing oxidative stress-related diseases []. However, further investigation is needed to confirm its efficacy in vivo.

Importance in Medicinal Chemistry:

1-Benzyl-1H-indole-3-carbaldehyde serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its versatility allows for the introduction of various functional groups, leading to diverse derivatives with potentially enhanced biological activities [].

1-Benzyl-1H-indole-3-carbaldehyde is an organic compound characterized by its indole structure substituted with a benzyl group and an aldehyde functional group at the 3-position. Its molecular formula is C₁₆H₁₃NO, and it has a molecular weight of approximately 235.29 g/mol. The compound typically appears as a white to light yellow crystalline solid, with a melting point ranging from 106 °C to 110 °C . The presence of the aldehyde group is confirmed by infrared spectroscopy, which shows a strong absorption band around 1634 cm⁻¹, indicative of its aromatic and polar characteristics .

The mechanism of action of 1-BC is not well-understood. However, due to the presence of the indole ring system, it may possess biological activity. Indole derivatives are known to have diverse pharmacological properties, including anti-cancer and anti-inflammatory effects []. Further research is needed to elucidate the specific mechanisms by which 1-BC interacts with biological systems.

- Knoevenagel Condensation: This reaction involves the formation of carbon-carbon bonds through the condensation of aldehydes with active methylene compounds.

- Schiff Base Formation: The aldehyde can react with primary amines to form imines, which are significant in organic synthesis.

- Deformylation: Under specific conditions, the aldehyde can undergo deformylation to yield indole derivatives .

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other functionalized indole derivatives .

Research indicates that 1-benzyl-1H-indole-3-carbaldehyde exhibits potential biological activities, particularly as a ligand for dopamine receptors. It has been studied for its effects on D₄ dopamine receptors, suggesting possible applications in neuropharmacology . Additionally, its derivatives have shown promise in antitumor and antimicrobial activities, making it a subject of interest in medicinal chemistry.

The synthesis of 1-benzyl-1H-indole-3-carbaldehyde can be accomplished through several methods:

- Vilsmeier-Haack Formylation: This method involves treating indole with a Vilsmeier reagent (usually formed from phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 3-position, yielding the desired aldehyde in good yields .

- Direct Formylation: Indole can also be directly formylated using various reagents under controlled conditions to achieve high selectivity for the aldehyde functional group.

- Benzylation followed by Formylation: An initial benzylation step using benzyl bromide can be performed before introducing the formyl group .

1-Benzyl-1H-indole-3-carbaldehyde finds applications in various fields:

- Pharmaceuticals: Its derivatives are being explored as potential drugs targeting neurological disorders due to their interaction with dopamine receptors.

- Organic Synthesis: The compound serves as a versatile intermediate for synthesizing more complex indole derivatives used in various chemical applications.

- Material Science: Due to its unique properties, it may find applications in developing new materials or coatings.

Interaction studies have focused on the binding affinity of 1-benzyl-1H-indole-3-carbaldehyde to various biological targets, particularly neurotransmitter receptors. These studies suggest that modifications to the indole structure can significantly influence binding efficacy and selectivity towards specific receptor subtypes .

Several compounds share structural similarities with 1-benzyl-1H-indole-3-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Indole structure with an aldehyde group | Basic indole structure without substitution |

| 1-Benzylindole | Similar benzyl substitution but lacks the aldehyde group | More stable due to absence of reactive aldehyde |

| 1-Benzyl-3-formylindole | Indole structure with a formyl group at position 3 | More reactive than 1-benzyl-1H-indole-3-carbaldehyde |

| 1-Naphthalenemethanol | Naphthalene derivative with similar reactivity | Exhibits different biological activity profiles |

Uniqueness

The uniqueness of 1-benzyl-1H-indole-3-carbaldehyde lies in its combination of both the benzyl substituent and the aldehyde functional group on an indole backbone, which enhances its reactivity and potential biological activity compared to simpler indoles or other substituted derivatives. This compound serves as a valuable scaffold for further synthetic modifications aimed at developing novel therapeutic agents.

The synthesis of 1-benzyl-1H-indole-3-carbaldehyde typically involves a two-step process: first, the preparation of indole-3-carbaldehyde via formylation reactions, followed by N-benzylation at the indole nitrogen. This section explores the various methodologies employed for its synthesis, with particular emphasis on recent innovations aimed at improving efficiency, sustainability, and scalability.

Traditional N-Alkylation Strategies for Indole Functionalization

Traditional approaches to N-alkylation of indoles typically involve a two-step protocol: (1) formation of an indole anion using a strong base, and (2) nucleophilic substitution with an alkylating agent such as benzyl halides. This methodology remains one of the most common routes for accessing N-benzylated indoles.

The electron-withdrawing effect of the formyl group at the C-3 position of indole-3-carbaldehyde enhances the acidity of the NH proton, facilitating deprotonation and subsequent N-substitution. A representative procedure involves the treatment of indole-3-carbaldehyde with sodium hydride in DMF at low temperature (5°C), followed by the addition of benzyl bromide:

To a solution of indole-3-carbaldehyde (500 mg, 3.44 mmol) in dry DMF (10 ml), NaH (123 mg, 5.16 mmol, 60% suspension in mineral oil) was added slowly. The reaction mixture was stirred and cooled to 5°C, then benzyl bromide (816 mg, 4.8 mmol) was added dropwise. After stirring for 30 min, the mixture was poured onto a water-ice mixture and a white-pink precipitate was formed to yield pure 1-benzyl-1H-indole-3-carbaldehyde (607 mg, 75%).An alternative approach utilizes potassium carbonate as a milder base, requiring longer reaction times but potentially offering improved functional group tolerance:

A mixture of 1H-indole-3-carbaldehyde (0.300 g, 2.067 mmol), benzyl chloride (0.40 mL, 3.51 mmol), and anhydrous K2CO3 (0.571 g, 4.13 mmol) in CH3CN (8 mL) and DMF (0.1 mL) was heated to reflux at 82-84°C for 12 h.This method provided 1-benzyl-1H-indole-3-carbaldehyde in 78.81% yield as a pale orange-yellow powder with a melting point of 121-122°C.

Table 1: Traditional N-Benzylation Methods for the Synthesis of 1-Benzyl-1H-Indole-3-Carbaldehyde

| Base | Alkylating Agent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NaH | Benzyl bromide | DMF | 5°C | 30 min | 75 | |

| K2CO3 | Benzyl chloride | CH3CN/DMF | 82-84°C | 12 h | 78.81 |

The spectroscopic characterization of 1-benzyl-1H-indole-3-carbaldehyde provides essential confirmation of its structure:

- IR (cm⁻¹): 3108 (C-H aromatic), 2815 (C-H aliphatic), 1661 (C=O), 1536 (C=C)

- ¹H NMR (300 MHz, CDCl₃): δ 5.3 (s, 2H, Ar-CH₂-), 7.14-7.35 (m, 8H, indole 5-H, 6-H, 7-H, and Ar-CH₂), 7.7 (s, 1H, indole 2-H), 8.3 (m, 1H, indole 4-H), 9.97 (s, 1H, CHO)

- ¹³C NMR (75 MHz, CDCl₃): δ 50.4, 109.9, 118.0, 121.7, 122.6, 123.7, 125.0, 126.8 (2C), 127.8, 128.7 (2C), 134.9, 137.0, 138.1, 184.2

While traditional methods are effective and widely used, they often require stoichiometric amounts of strong bases and toxic alkylating agents, presenting environmental and safety concerns. This has driven research toward more sustainable and efficient synthetic approaches.

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for enhancing reaction efficiency, offering advantages such as reduced reaction times, improved yields, and cleaner reaction profiles. The application of microwave irradiation to N-alkylation of indoles represents a significant advancement in synthetic methodology.

Microwave heating differs fundamentally from conventional heating methods by providing direct energy transfer to the reaction medium, resulting in rapid and uniform heating. This is particularly advantageous for heterocyclic synthesis, where high temperatures are often required but thermal decomposition is a concern.

For N-alkylation reactions of indoles, microwave irradiation can accelerate the deprotonation of the indole NH and subsequent nucleophilic substitution with benzyl halides. Drawing inspiration from related N-alkylation reactions, such as those of isatin derivatives, optimal conditions typically involve:

A mixture of indole-3-carbaldehyde, benzyl halide, and a suitable base (K2CO3 or Cs2CO3) with minimal solvent (few drops of DMF or NMP) is subjected to microwave irradiation at controlled power and temperature for 5-20 minutes.The significant reduction in reaction time (from hours to minutes) represents one of the most compelling advantages of microwave-assisted synthesis. Additionally, the ability to conduct reactions with minimal solvent or under solvent-free conditions aligns with green chemistry principles by reducing waste generation and environmental impact.

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Benzylation

| Parameter | Conventional Heating | Microwave Irradiation | Benefit of MW |

|---|---|---|---|

| Reaction time | 0.5-12 hours | 5-20 minutes | Time efficiency |

| Temperature control | Gradient heating | Uniform heating | Reduced side reactions |

| Solvent requirement | Moderate to high | Minimal or none | Environmentally friendly |

| Energy consumption | High | Low | Cost-effective |

| Scalability | Good | Limited but improving | Process-dependent |

Recent advancements in microwave reactor design have addressed previous limitations regarding scalability, making this approach increasingly viable for larger-scale synthesis.

Solvent-free conditions represent an additional refinement to microwave-assisted synthesis, completely eliminating the need for organic solvents. This approach is particularly effective when solid reagents with suitable melting points are employed, or when ionic liquids are incorporated as both reaction media and potential catalysts.

For the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, solvent-free microwave conditions could potentially employ solid-state mixtures of the indole substrate, benzyl halide, and a suitable base, possibly supported on alumina or silica to enhance reagent interaction and heat distribution.

Catalytic Systems for Regioselective Benzylation

The development of catalytic systems for N-alkylation of indoles represents a significant advancement toward more sustainable synthetic methodologies. These approaches aim to reduce or eliminate the need for stoichiometric amounts of strong bases while enabling milder reaction conditions and potentially improving selectivity.

Copper-catalyzed N-alkylation has emerged as a particularly effective strategy for indole functionalization. A notable example involves the reductive cross-coupling between N-tosylhydrazones and indole reagents in the presence of copper iodide and potassium hydroxide, using tri(p-tolyl)phosphine as a ligand. While this method was not specifically reported for 1-benzyl-1H-indole-3-carbaldehyde synthesis, its principles could be adapted for this purpose:

An efficient method for the direct N-alkylation of indoles via copper-catalyzed reductive cross coupling between N-tosylhydrazones and indole reagents has been developed. The reaction was performed in the presence of copper iodide and potassium hydroxide by utilization of tri(p-tolyl)phosphine as a ligand.An alternative and environmentally benign approach involves the direct alkylation of indoles using alcohols through a hydrogen autotransfer (borrowing hydrogen) process. This method employs benzyl alcohol instead of benzyl halides as the alkylating agent, with KOH as the base under solvent-free conditions:

The direct alkylation of indoles using KOH and alcohols at 150°C under solvent-free conditions is a safe and environmentally benign strategy for selective modification of these structures, without using hazardous and difficult to handle bromide or iodide derivatives or toxic and expensive transition metal catalysts.This approach represents a significant advancement in green chemistry, as it generates water as the only byproduct, rather than the halide salts produced in traditional alkylation methods.

Table 3: Catalytic Systems for N-Alkylation of Indoles

The selectivity of N-alkylation versus C-alkylation is a critical consideration in indole functionalization. The presence of the electron-withdrawing formyl group at C-3 in indole-3-carbaldehyde significantly enhances N-selectivity by reducing the nucleophilicity of the C-2 position, thus directing alkylation predominantly to the nitrogen atom.

For the specific synthesis of 1-benzyl-1H-indole-3-carbaldehyde, catalytic systems must account for the presence of the aldehyde functionality, which may interact with certain catalysts or undergo undesired side reactions under harsh conditions. Modified protocols employing lower temperatures or specific ligands may be necessary to achieve optimal yields and selectivity.

Flow Chemistry Approaches in Continuous Production

Flow chemistry represents a paradigm shift in synthetic methodology, offering significant advantages over traditional batch processes, particularly for reactions requiring precise temperature control, involving hazardous intermediates, or benefiting from improved mixing and heat transfer.

The Heumann indole process has been successfully adapted to flow chemistry conditions, demonstrating improved efficiency in the synthesis of 3-substituted indoles:

Continuous flow chemistry has improved efficiency in the Heumann indole process. 3-Substituted indoles were prepared by three flow steps performed in succession in better overall yield and shorter reaction times relative to their batch counterparts.While the direct application of flow chemistry to the synthesis of 1-benzyl-1H-indole-3-carbaldehyde has not been specifically reported in the provided search results, the principles and advantages of this approach can be extrapolated to this synthetic target.

A potential flow chemistry setup for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde would involve:

- Stream A: Indole-3-carbaldehyde in an appropriate solvent (DMF or acetonitrile)

- Stream B: Base solution (NaH suspension or K₂CO₃)

- Stream C: Benzyl halide in solvent

- Precise temperature control for the mixing of Streams A and B

- Controlled residence time in the reactor

- In-line workup and purification

Table 4: Comparison of Batch vs. Flow Approaches for 1-Benzyl-1H-Indole-3-Carbaldehyde Synthesis

| Parameter | Batch Process | Flow Process | Advantage of Flow |

|---|---|---|---|

| Temperature control | ±5-10°C | ±1°C | Reduced side reactions |

| Mixing efficiency | Limited by vessel size | High regardless of scale | Improved reaction kinetics |

| Scale-up | Challenging | Linear scale-out | Simplified process development |

| Safety (handling of NaH) | Moderate risk | Reduced risk | Improved safety profile |

| Reaction time | 30 min - 12 h | Minutes | Time efficiency |

| Yield consistency | Variable | Highly reproducible | Quality control |

The continuous nature of flow chemistry also facilitates the integration of in-line analytical techniques, allowing real-time monitoring of reaction progress and product quality. This can be particularly valuable for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, where the presence of two functional groups (benzyl and formyl) requires careful control to avoid side reactions.

For larger-scale production, the modular nature of flow systems allows for straightforward scale-out by simply increasing the number of parallel reactors, rather than redesigning the entire process as would be necessary with batch approaches. This can significantly reduce process development time and costs.

The implementation of flow chemistry for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde represents a promising direction for future research, particularly for applications requiring consistent, high-quality material on a larger scale.

Conformational Analysis of Aldehyde Functionality

The conformational flexibility of the aldehyde functionality in 1-benzyl-1H-indole-3-carbaldehyde significantly influences its biological activity and receptor binding characteristics. Crystal structure analyses reveal that the aldehyde group can adopt different orientations, with the most favorable conformations being stabilized by intramolecular interactions [4] [5].

The rotational barrier about the N-benzyl bond ranges from 2.5 to 5.5 kcal/mol, indicating moderate conformational flexibility that allows for induced-fit binding to biological targets [4]. The aldehyde functionality demonstrates preferential cis/trans conformational states depending on the local chemical environment and target protein interactions [6].

X-ray crystallographic studies show that the indole-benzyl torsion angle optimally ranges from 70° to 100°, with this geometric parameter being crucial for maintaining the L-shaped orientation of the aromatic fragments [5]. The distance between the centroids of the indole and benzyl rings (Cg1-Cg2) is maintained at 5.1-5.5 Å, which appears to be optimal for target protein interactions [5].

Intramolecular C-H⋯O interactions play a crucial role in stabilizing the preferred conformation. These weak hydrogen bonds help maintain the spatial orientation of the aldehyde group relative to the indole core, contributing to the overall conformational stability of the molecule [5]. The pyramidalization of the N1 atom shows an angular deviation of 15-20° from the indole plane, which is characteristic of N-substituted indoles and affects the electronic properties of the molecule [5].

| Conformational Parameter | Optimal Range | Biological Impact |

|---|---|---|

| N-Benzyl torsion angle | 70-100° | Pharmacophore alignment |

| Cg1-Cg2 distance | 5.1-5.5 Å | Target protein binding |

| Rotational barrier | 2.5-5.5 kcal/mol | Induced-fit flexibility |

| N1 pyramidalization | 15-20° deviation | Electronic modulation |

| Interplanar angle | 80-90° | Spatial orientation |

Hybrid Molecule Design Incorporating Thiosemicarbazone Moieties

The incorporation of thiosemicarbazone moieties into the 1-benzyl-1H-indole-3-carbaldehyde scaffold represents a strategic approach to enhance biological activity through synergistic pharmacophore combination. These hybrid molecules leverage the complementary properties of both the indole core and the thiosemicarbazone chelation site to achieve improved potency and selectivity [7] [8].

The design strategy for indole-thiosemicarbazone hybrids involves Schiff base formation between the aldehyde functionality and various thiosemicarbazide derivatives. This approach has yielded compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties [9] [10] [11].

N-Benzyl indole-thiosemicarbazone derivatives demonstrate particularly potent tyrosinase inhibition, with IC50 values ranging from 6.40 ± 0.21 to 61.84 ± 1.47 μM [11]. The most potent compound (5r) exhibited competitive inhibition with a Ki value of 10.25 ± 0.08 μM, demonstrating the effectiveness of the hybrid design strategy [11]. The thiosemicarbazone moiety provides dual copper coordination capability, which is essential for tyrosinase inhibition [11].

The pharmacophore requirements for these hybrid molecules include: (1) the thiosemicarbazone chelation site (X) as an essential feature, (2) aromatic/hydrophobic features at the N4 position, and (3) hydrogen bond acceptor capabilities [7] [8]. The MDR1-selective pharmacophore highlights the importance of aromatic substitution patterns, with compounds lacking the thiosemicarbazone functionality showing complete loss of activity [7].

For α-glucosidase inhibition, thiosemicarbazone-indole hybrids demonstrate excellent activity (IC50 = 27.0 ± 1.0 to 97.4 ± 1.5 μM) compared to acarbose (IC50 = 750.0 ± 1.5 μM) [9]. The most potent compound (1i) contains a phenyl ring at the thiosemicarbazone moiety and trimethoxymethyl substituent, indicating the importance of electron-rich substituents [9].

| Hybrid Type | IC50 Range (μM) | Primary Target | Key Design Feature |

|---|---|---|---|

| Indole-thiosemicarbazone | 0.9-97.4 | Anticancer/Antimicrobial | Bioisosteric replacement |

| N-Benzyl indole-TSC | 6.40-61.84 | Tyrosinase | Dual copper coordination |

| Isatin-thiosemicarbazone | 0.2-10.0 | MDR1-selective | Hydrogen bond acceptor |

| Tosyl-indole-TSC | 6.40-61.84 | Competitive inhibition | Sulfonyl incorporation |

Three-Dimensional Pharmacophore Modeling

Three-dimensional pharmacophore modeling of 1-benzyl-1H-indole-3-carbaldehyde derivatives has provided crucial insights into the spatial arrangement of chemical features required for biological activity. These models serve as essential tools for rational drug design and structure-activity relationship understanding [12] [13] [14].

The pharmacophore model for indole-based antiamyloidogenic agents, derived from approximately 90 compounds, identifies key features including hydrophobic regions, aromatic rings, and hydrogen bond acceptor sites [13]. The 3D-QSAR model encompasses 4 PLS factors with acceptable predictive statistics (training set: n = 45, q² = 0.596; external test set: n = 14, r²ext = 0.695) [13].

For pyrido-indole derivatives as JAK2 inhibitors, the pharmacophore consists of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR) [12]. This model demonstrates exceptional statistical quality with a regression coefficient of 0.97 (R²) and Q² of 0.95, indicating high predictive power [12].

The dopamine D2 antagonist pharmacophore model reveals the importance of aromatic features contributed by the indole nucleus, with positive ionizable groups (typically piperidine at the 3-position) being crucial for activity [14]. The model achieved r² = 0.967 with excellent predictive ability for designing novel D2 antagonists [14].

Cannabinoid receptor 2 (CB2) agonist pharmacophore modeling of 73 indole-carbaldehyde derivatives identified six key descriptors from topological, thermodynamic, spatial, and electrotopological classes [15]. The best model achieved r² = 0.888, with cross-validated r² = 0.841 and test set correlation of 0.881 [15].

The thiosemicarbazone-indole hybrid pharmacophore emphasizes the chelation site, aromatic substitution patterns, and spatial orientation requirements [9]. Molecular dynamics simulations and MM/PBSA binding energy calculations support the stability of these pharmacophore models in biological systems [9].

| Model Type | Training Set | Statistical Quality | Key Features |

|---|---|---|---|

| Antiamyloidogenic agents | 45 compounds | q² = 0.596, r²ext = 0.695 | Hydrophobic + aromatic + H-bond acceptor |

| JAK2 inhibitors | 51 compounds | R² = 0.97, Q² = 0.95 | ADDRRR (1 acceptor, 2 donors, 3 aromatic) |

| CB2 agonists | 73 compounds | r² = 0.888, XV r² = 0.841 | Topological + thermodynamic + spatial |

| D2 antagonists | 18 compounds | r² = 0.967 | Aromatic + positive ionizable + aliphatic |

| TSC-indole hybrids | 18 derivatives | MD simulations | Chelation site + aromatic + spatial |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant